molecular formula C21H20N4OS2 B2975971 N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690645-20-6

N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2975971
CAS No.: 690645-20-6
M. Wt: 408.54
InChI Key: OYLAWAHQUJOFKF-UHFFFAOYSA-N
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Description

“N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring and a thiazole ring, both of which are types of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its rings . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered ring, are known to show versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Triazole compounds are known for their unique structure and properties, and they have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • The synthesis and characterization of 1,2,3-triazoles tethering bioactive benzothiazole nucleus demonstrated promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Rezki, 2016).

Insecticidal Applications

  • Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, showcasing the potential of these compounds in agricultural pest management (Fadda et al., 2017).

Synthesis of Heterocycles

  • Research on cascade reactions of versatile thioureido-acetamides has opened new avenues for synthesizing heterocycles, demonstrating efficient atom economy and potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Anti-Inflammatory and Kinase Inhibition

  • The design and synthesis of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition, suggesting their potential in treating inflammatory diseases (Tariq et al., 2018).

Anticancer Evaluation

  • The synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their evaluation as anticancer agents indicate that certain derivatives have potent anticancer activity, particularly against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Lesyk et al., 2007).

Future Directions

Triazole compounds are a focus of ongoing research due to their versatile biological activities and their presence in a number of drug classes . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-15-7-9-17(10-8-15)18-13-27-20-23-24-21(25(18)20)28-14-19(26)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLAWAHQUJOFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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